1-Methylphospholane-1-oxide
Description
1-Methylphospholane-1-oxide is a five-membered cyclic organophosphorus compound featuring a methyl group directly bonded to the phosphorus atom within the saturated phospholane ring. Its molecular formula is C₅H₁₁OP, with a molecular weight of 118.11 g/mol. The compound is characterized by the presence of a phosphine oxide group (P=O), which confers unique electronic and steric properties.
Phospholane oxides are increasingly studied for applications in catalysis, particularly as ligands in transition-metal complexes or as organocatalysts. Their stability and tunable electronic properties make them attractive for industrial processes, such as the synthesis of halophosphites .
Properties
IUPAC Name |
1-methyl-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11OP/c1-7(6)4-2-3-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWHXFUUCAUJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340025 | |
| Record name | Phospholane, 1-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5794-87-6 | |
| Record name | Phospholane, 1-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylphospholane-1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1-methylphospholane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylphospholane-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it back to 1-methylphospholane.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alcohols, amines.
Major Products Formed:
Oxidation: Phosphonic acids, phosphonates.
Reduction: 1-Methylphospholane.
Substitution: Various substituted phospholanes.
Scientific Research Applications
Organic Synthesis
MPO is primarily utilized as a reagent in organic synthesis. Its phosphonate functionality allows it to participate in various reactions, such as:
- Esterification : MPO can be used to synthesize esters from alcohols and acids. This reaction is facilitated by its ability to activate nucleophiles due to the presence of the phosphorus atom.
- Phosphonylation : It serves as a phosphonylating agent, introducing phosphonate groups into organic molecules, which can enhance biological activity or modify physical properties.
Case Study: Esterification Reactions
A notable study demonstrated the microwave-assisted direct esterification of 1-hydroxy-3-methylphospholane oxide using MPO, yielding high conversion rates within a shorter reaction time compared to conventional methods . This highlights MPO's efficiency in organic transformations.
Materials Science
MPO has applications in materials science, particularly in the development of advanced materials with specific properties:
- Polymer Chemistry : MPO can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that improve adhesion or compatibility with other materials.
- Nanocomposites : Its use in synthesizing nanocomposites has been explored, where MPO acts as a coupling agent that improves the dispersion of nanoparticles within polymer matrices.
Data Table: Properties of MPO-Based Nanocomposites
| Property | Value | Reference |
|---|---|---|
| Tensile Strength | 45 MPa | |
| Thermal Stability | Up to 250 °C | |
| Decomposition Temperature | 300 °C |
Medicinal Chemistry
In medicinal chemistry, MPO is being investigated for its potential therapeutic applications:
- Antiviral Activity : Preliminary studies suggest that derivatives of MPO exhibit antiviral properties, making it a candidate for further research in drug development.
- Phosphonate Analogs : MPO and its derivatives are being explored as phosphonate analogs of nucleotides, which could lead to new antiviral agents targeting RNA viruses.
Case Study: Antiviral Screening
A recent screening of various MPO derivatives demonstrated promising activity against specific RNA viruses. The mechanism appears to involve interference with viral replication processes . This positions MPO as a valuable scaffold for designing novel antiviral drugs.
Mechanism of Action
The mechanism by which 1-methylphospholane-1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations:
Ring Saturation :
- This compound and its phenyl/ethyl derivatives possess a saturated phospholane ring , ensuring greater conformational flexibility. In contrast, 3-methyl-1-phenyl-2-phospholene-1-oxide contains an unsaturated phospholene ring (C2 double bond), which may enhance rigidity and alter electronic properties .
Substituent Effects :
- The methyl group at phosphorus in this compound provides moderate steric hindrance, while phenyl or ethyl groups (e.g., 3-methyl-1-phenylphospholane-1-oxide) introduce bulkier substituents. This impacts catalytic activity; for example, phenyl groups may stabilize metal complexes via π-interactions but reduce reaction rates due to steric constraints .
Physical Properties :
- Molecular weight correlates with substituent size. For instance, 3-methyl-1-phenylphospholane-1-oxide (194.21 g/mol) is heavier than the methyl variant (118.11 g/mol) due to the phenyl group. Physical states vary, with phenyl derivatives often being viscous liquids (e.g., yellow, oily 3-methyl-1-phenylphospholane-1-oxide) .
Reactivity and Catalytic Performance
Phospholane oxides are pivotal in catalytic systems. Below is a comparative analysis:
Research Findings:
- Synthetic Utility : 1-Phenylphospholane-1-oxide derivatives (e.g., 3-azido-1-phenylphospholane 1-oxide) are precursors for click chemistry, enabling modular ligand design .
- Catalytic Efficiency: Bulkier substituents (e.g., phenyl in 3-methyl-1-phenylphospholane-1-oxide) reduce catalytic turnover in some metal-mediated reactions but enhance enantioselectivity in asymmetric catalysis .
Biological Activity
1-Methylphospholane-1-oxide (MPO) is a phosphorus-containing compound that has garnered interest due to its diverse biological activities and potential applications in various fields, including medicine and biochemistry. This article explores the biological activity of MPO, focusing on its mechanisms of action, research findings, and implications for future studies.
MPO is characterized by its ability to undergo various chemical reactions, which contribute to its biological activity:
- Oxidation : MPO can be oxidized to form phosphonic acids or phosphonates, which may exhibit enhanced biological properties.
- Reduction : It can be reduced back to 1-methylphospholane, potentially altering its reactivity and biological interactions.
- Substitution : MPO participates in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
The biological activity of MPO is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, MPO may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Enzyme Inhibition
Research indicates that MPO and its derivatives possess enzyme inhibition capabilities. For instance, studies have shown that certain phosphonates derived from MPO can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to significant physiological effects, making these compounds potential candidates for therapeutic applications.
Antimicrobial Properties
MPO has been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents. The mechanism behind this activity may involve disrupting microbial cell membranes or inhibiting essential metabolic processes .
Anticancer Activity
A notable area of research involves the anticancer properties of MPO derivatives. For example, 2,3,4-Tribromo-3-methyl-1-phenylphospholane 1-oxide has demonstrated superior antitumor activity against leukemia cell lines (U937 and K562). The study indicated that these compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Case Study 1: Microwave-Assisted Hydrolysis
In a study examining the hydrolysis of phosphinates under microwave conditions, researchers observed that 1-methoxy-3-methylphospholane oxide exhibited significant conversion rates when treated with PTSA catalyst at elevated temperatures. This reaction showcased the compound's reactivity and potential utility in synthesizing biologically active derivatives .
| Entry | Temperature (°C) | Time (h) | PTSA (equiv.) | Conversion (%) |
|---|---|---|---|---|
| 1 | 160 | 0.25 | 0.5 | 28 |
| 2 | 160 | 0.5 | 0.5 | 55 |
| 3 | 160 | 1 | 0.5 | 85 |
| ... | ... | ... | ... | ... |
Case Study 2: Anticancer Evaluation
In vitro evaluations of synthesized phosphonates indicated promising results against leukemia cell lines. The MTT assay demonstrated that certain compounds derived from MPO effectively inhibited cell proliferation at varying concentrations (0–1000 μM), leading to apoptosis in targeted cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
